5-Amino-2-methoxybenzoic Acid
CAS No.: 3403-47-2
Cat. No.: VC2361162
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3403-47-2 |
---|---|
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 5-amino-2-methoxybenzoic acid |
Standard InChI | InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
Standard InChI Key | LWWPSEIFAKNPKQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N)C(=O)O |
Canonical SMILES | COC1=C(C=C(C=C1)N)C(=O)O |
Introduction
Chemical Identity and Structural Properties
5-Amino-2-methoxybenzoic acid is an aromatic compound characterized by a benzoic acid backbone with a methoxy group at the 2-position and an amino group at the 5-position. This arrangement of functional groups provides the compound with both acidic (carboxyl) and basic (amino) properties, making it amphoteric in nature and valuable for various chemical transformations.
Table 1: Chemical Identity of 5-Amino-2-methoxybenzoic Acid
Parameter | Value |
---|---|
CAS Number | 3403-47-2 |
Molecular Formula | C8H9NO3 |
Molecular Weight | 167.16 g/mol |
IUPAC Name | 5-amino-2-methoxybenzoic acid |
InChI | InChI=1S/C8H9NO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) |
InChIKey | LWWPSEIFAKNPKQ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)N)C(=O)O |
The structure features three key functional groups - a carboxylic acid group (-COOH), a methoxy group (-OCH3), and an amino group (-NH2) - that provide multiple sites for chemical reactions and modifications. The presence of these groups contributes to the compound's versatility in synthetic chemistry and its ability to form derivatives with enhanced properties for specific applications .
Physical Properties
Understanding the physical properties of 5-Amino-2-methoxybenzoic acid is essential for its handling, storage, and application in various contexts. The compound exists as a solid at room temperature and exhibits characteristic properties that influence its behavior in different environments.
Table 2: Physical Properties of 5-Amino-2-methoxybenzoic Acid
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | Light yellow to brown powder or crystal |
Melting Point | 165°C |
Boiling Point | 369.903°C at 760 mmHg |
Density | 1.303 g/cm³ |
Flash Point | 177.511°C |
LogP | 1.55680 |
Index of Refraction | 1.604 |
PSA | 72.55000 |
The melting point of 5-Amino-2-methoxybenzoic acid (165°C) is a key indicator of its purity and stability . Its relatively high boiling point (369.903°C) suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxyl and amino groups . The compound's LogP value of 1.55680 indicates a moderate lipophilicity, which is an important parameter for predicting its behavior in biological systems and pharmaceutical applications .
Applications in Research and Industry
Pharmaceutical Applications
5-Amino-2-methoxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain relief pathways. Its structural features make it a valuable precursor for drug development, allowing for modifications to enhance therapeutic effects .
Related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, have been extensively studied for their role in developing potent 5-HT4 receptor agonists and antagonists. Research has shown that benzoates derived from this acid family and substituted 1-piperidineethanol exhibit nanomolar affinity for 5-HT4 receptors, with potential applications in treating gastrointestinal disorders and other conditions mediated by serotonin receptors .
The versatility of 5-Amino-2-methoxybenzoic acid in these diverse applications stems from its unique molecular structure and the reactivity of its functional groups, allowing it to participate in various chemical transformations and interactions with different substrates and target molecules .
Parameter | Information |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) |
Risk Phrases | R22 |
Personal Protective Equipment | Dust mask type N95 (US), eye shields, face shields, gloves |
Hazard Codes | Xn: Harmful |
Storage Recommendation | Store in a cool, dark place at room temperature (preferably <15°C) |
When working with 5-Amino-2-methoxybenzoic acid, it is essential to follow standard laboratory safety practices, including wearing appropriate personal protective equipment, ensuring adequate ventilation, avoiding ingestion or inhalation, and proper disposal of waste materials according to local regulations .
Research Findings and Future Directions
Research on 5-Amino-2-methoxybenzoic acid and related compounds continues to expand our understanding of their potential applications and properties. Studies on related compounds such as the 4-amino-5-chloro-2-methoxybenzoic acid derivatives have revealed interesting structure-activity relationships in their interactions with serotonin receptors .
Key research findings include:
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Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol have demonstrated potent 5-HT4 receptor agonist activity in electrically-stimulated myenteric plexus and longitudinal muscle of guinea pig ileum and rat esophagus muscle
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Structural modifications, such as the introduction of methyl groups on the piperidine ring, can dramatically alter the pharmacological profile of these compounds, potentially converting agonists to antagonists
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X-ray crystallography and molecular modeling have identified important conformational features that may contribute to the activity of these compounds at their target receptors
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The ester function has been shown to be advantageous compared to amidic derivatives in terms of activity at 5-HT4 receptors, highlighting the importance of structural features in determining biological activity
Future research directions may include:
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Development of novel derivatives with enhanced pharmaceutical properties
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Exploration of new applications in material science and environmental remediation
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Investigation of structure-activity relationships to optimize biological activity
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Integration of 5-Amino-2-methoxybenzoic acid and its derivatives into new drug delivery systems
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